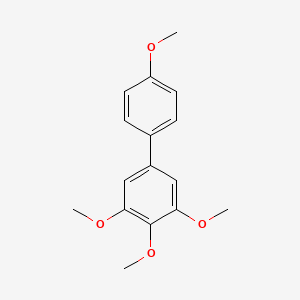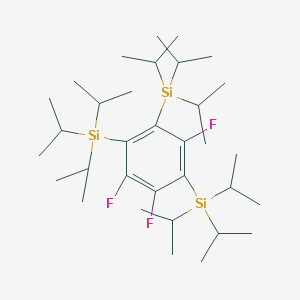
Silane, (3,5,6-trifluoro-1,2,4-benzenetriyl)tris[tris(1-methylethyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Silane, (3,5,6-trifluoro-1,2,4-benzenetriyl)tris[tris(1-methylethyl)-: is a specialized organosilicon compound. It features a silane core bonded to a trifluorobenzene ring, which is further substituted with three tris(1-methylethyl) groups. This unique structure imparts distinct chemical properties, making it valuable in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Silane, (3,5,6-trifluoro-1,2,4-benzenetriyl)tris[tris(1-methylethyl)- typically involves the reaction of a trifluorobenzene derivative with a silane precursor under controlled conditions. The process often requires the use of catalysts to facilitate the formation of the desired product. Specific reaction conditions, such as temperature, pressure, and solvent choice, are optimized to achieve high yields and purity.
Industrial Production Methods: On an industrial scale, the production of this compound may involve multi-step processes, including the preparation of intermediate compounds. Advanced techniques such as continuous flow reactors and automated synthesis systems are employed to ensure consistent quality and scalability.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often facilitated by strong oxidizing agents, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced silane derivatives.
Substitution: The trifluorobenzene ring allows for substitution reactions, where functional groups can be introduced or replaced under specific conditions.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents, nucleophiles, and specific catalysts.
Major Products:
Applications De Recherche Scientifique
Chemistry: The compound is used as a precursor in the synthesis of advanced materials, including polymers and nanomaterials. Its unique structure allows for the creation of materials with tailored properties.
Biology: In biological research, the compound is explored for its potential as a bioactive molecule. Its interactions with biological systems are studied to understand its effects and potential therapeutic applications.
Medicine: The compound’s unique properties make it a candidate for drug development, particularly in designing molecules with specific interactions with biological targets.
Industry: In the industrial sector, the compound is used in the production of coatings, adhesives, and sealants. Its ability to form strong bonds with various substrates makes it valuable in manufacturing processes.
Mécanisme D'action
The mechanism by which Silane, (3,5,6-trifluoro-1,2,4-benzenetriyl)tris[tris(1-methylethyl)- exerts its effects involves interactions with molecular targets such as enzymes and receptors. The trifluorobenzene ring and silane core play crucial roles in these interactions, influencing the compound’s binding affinity and specificity. Pathways involved may include signal transduction, enzyme inhibition, or activation, depending on the specific application.
Comparaison Avec Des Composés Similaires
Tris(pentafluorophenyl)borane: Known for its strong Lewis acidity and catalytic properties.
1,3,5-Trifluoro-2,4,6-triiodobenzene: Utilized in supramolecular chemistry for its halogen-bonding interactions.
2,4,6-Tris(4-aminophenyl)-1,3,5-triazine: Employed in the synthesis of advanced polymers and materials.
Uniqueness: Silane, (3,5,6-trifluoro-1,2,4-benzenetriyl)tris[tris(1-methylethyl)- stands out due to its unique combination of a silane core and trifluorobenzene ring, which imparts distinct chemical reactivity and stability. This makes it particularly valuable in applications requiring specific chemical properties and interactions.
Propriétés
Numéro CAS |
874919-54-7 |
|---|---|
Formule moléculaire |
C33H63F3Si3 |
Poids moléculaire |
601.1 g/mol |
Nom IUPAC |
tri(propan-2-yl)-[2,3,5-trifluoro-4,6-bis[tri(propan-2-yl)silyl]phenyl]silane |
InChI |
InChI=1S/C33H63F3Si3/c1-19(2)37(20(3)4,21(5)6)31-28(34)29(35)32(38(22(7)8,23(9)10)24(11)12)33(30(31)36)39(25(13)14,26(15)16)27(17)18/h19-27H,1-18H3 |
Clé InChI |
LOXCEPKDJNKRMF-UHFFFAOYSA-N |
SMILES canonique |
CC(C)[Si](C1=C(C(=C(C(=C1F)F)[Si](C(C)C)(C(C)C)C(C)C)[Si](C(C)C)(C(C)C)C(C)C)F)(C(C)C)C(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,7-Diazaspiro[4.4]nonane-7-acetic acid, 1-[(9H-fluoren-9-ylmethoxy)carbonyl]-6-oxo-, (5S)-](/img/structure/B12611088.png)
![N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-L-valyl-L-valyl-L-valine](/img/structure/B12611089.png)
![Oxalic acid;1-pyridin-3-yl-3-azabicyclo[3.1.0]hexane](/img/structure/B12611093.png)
![1-Propanamine, 3-chloro-N-[(3-methoxyphenyl)methylene]-](/img/structure/B12611095.png)
![Methyl 3,5-dihydroxy-4-[(2-nitrophenyl)methoxy]benzoate](/img/structure/B12611101.png)
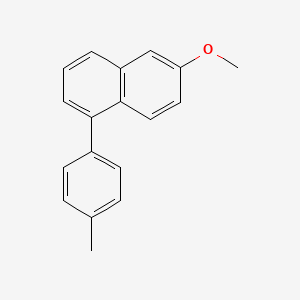
![[2-(Piperidin-3-yl)phenyl]methanol](/img/structure/B12611110.png)
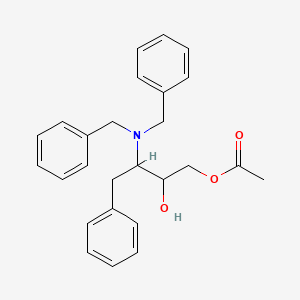
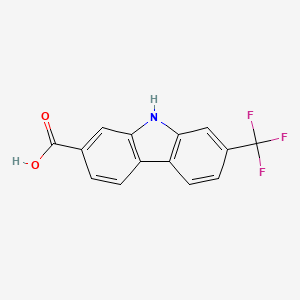
![{(But-2-yn-1-yl)[(2R)-1-(3-hydroxyphenyl)propan-2-yl]amino}oxidanide](/img/structure/B12611129.png)
![2,4,6-Tris[2,3,5,6-tetramethyl-4-(5-phenylthiophen-2-yl)phenyl]pyrimidine](/img/structure/B12611131.png)
![3-[2-(Dodecylsulfanyl)ethyl]-7-oxabicyclo[4.1.0]heptane](/img/structure/B12611132.png)

